molecular formula C22H22N4 B2559054 N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890617-48-8

N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2559054
CAS No.: 890617-48-8
M. Wt: 342.446
InChI Key: JRUWLKASAVXKHA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fused heterocyclic core structure with substitutions at positions 3, 5, 6, and the amine group. The compound features:

  • N-(3,4-Dimethylphenyl)amine: Introduces electron-donating methyl substituents, which may modulate solubility and metabolic stability.

For example, similar compounds (e.g., 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine) are synthesized using 7-chloropyrazolo[1,5-a]pyrimidine intermediates reacted with amines under basic conditions .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)25-21-16(3)17(4)24-22-20(13-23-26(21)22)18-8-6-5-7-9-18/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUWLKASAVXKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Case Studies

  • Study on Lung Cancer : Research conducted by Wei et al. demonstrated that derivatives of pyrazolo compounds, including this compound, exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 26 µM .
  • Breast Cancer Efficacy : Another study found that similar compounds inhibited the proliferation of MCF7 breast cancer cells, indicating their potential as therapeutic agents in treating breast cancer .

Anti-inflammatory Activity

The compound has shown efficacy in reducing inflammation, making it a candidate for treating inflammatory diseases.

Research Findings

  • Cytokine Inhibition : In vitro studies indicated that pyrazolo derivatives could significantly lower levels of pro-inflammatory cytokines in LPS-induced macrophages . This suggests a potential application in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

Mechanisms Identified

  • Oxidative Stress Reduction : The compound appears to reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases.
  • Neurotransmitter Modulation : It may also modulate neurotransmitter systems, enhancing cognitive functions and potentially offering therapeutic benefits in disorders like Alzheimer's disease.

Synthesis and Structural Analysis

The synthesis of N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods:

  • Retrosynthetic Analysis : Utilizing modern synthetic techniques allows for efficient production of this compound. The synthesis often involves multi-step reactions starting from simpler pyrazole derivatives .

Future Directions and Research Opportunities

Given its diverse applications, further research is warranted to fully explore the potential of this compound:

  • Clinical Trials : Future clinical trials should focus on evaluating its safety and efficacy in humans.
  • Combination Therapies : Investigating the compound's effects in combination with other anticancer agents may enhance its therapeutic profile.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolopyrimidine derivatives exhibit structural diversity, primarily through substitutions at positions 3, 5, and the amine group. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Amine Group Key Properties/Activities References
N-(3,4-Dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 3-Ph, 5,6-diMe 3,4-Dimethylphenyl High lipophilicity; SAR data pending
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-FPh), 5,6-diMe Pyridin-2-ylmethyl Anti-Wolbachia activity; mp 158–160°C
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-FPh), 5-(p-tolyl) Pyridin-2-ylmethyl Anti-mycobacterial activity (MIC: 0.5 µg/mL)
3-(4-Fluorophenyl)-5-phenyl-N-((6-(piperidin-1-yl)pyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-FPh), 5-Ph 6-(Piperidin-1-yl)pyridin-2-ylmethyl Enhanced solubility; mp 185–187°C
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 2-Me, 3-Ph, 5-Ph 4-Chlorophenyl Structural analog; no activity reported

Key Observations :

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl at position 3) improve anti-mycobacterial activity (MIC: 0.5 µg/mL for compound 33) .
  • Bulky aryl groups (e.g., p-tolyl at position 5) enhance steric hindrance but may reduce solubility .

Amine Group Modifications: Pyridin-2-ylmethyl amines (e.g., compound 3) are common in anti-Wolbachia agents, while 3,4-dimethylphenyl amines (target compound) may offer metabolic stability due to methyl group protection . Piperidine or dimethylamino substituents on the pyridine ring (e.g., compound 50) improve solubility without compromising activity .

Physical Properties :

  • Melting points (mp) correlate with crystallinity: 158–160°C for 5,6-dimethyl analogs vs. 185–187°C for piperidine-modified derivatives .
  • Lipophilicity (logP) is higher for methyl-substituted compounds (e.g., target compound) compared to fluorinated analogs .

Biological Activity

N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound with significant biological activity, particularly in the context of therapeutic applications. This article reviews its biological properties, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H22N4
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 890617-48-8

The structure consists of a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of dimethyl and phenyl groups contributes to its pharmacological profile.

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines exhibit antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication by targeting host kinases involved in viral entry and replication processes. The compound's mechanism may involve modulation of cellular pathways critical for viral survival and proliferation .

Anticancer Activity

Several studies highlight the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, one study demonstrated that a related compound exhibited potent cytotoxicity against various cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics . This suggests that this compound may also possess similar properties.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have shown that related compounds effectively induce apoptosis in cancer cells. For instance:
    • Cell Lines Tested : Various leukemia and neuroblastoma cell lines.
    • Results : Significant reduction in cell viability was observed at micromolar concentrations .
  • Mechanism of Action : The compound may function through inhibition of key signaling pathways involved in cell proliferation and survival. This includes the modulation of proteins that regulate apoptosis and cell cycle progression .
  • In Vivo Studies : Preliminary animal models indicate that pyrazolo[1,5-a]pyrimidine derivatives can reduce tumor growth significantly when administered at appropriate doses . These findings support further investigation into their efficacy as therapeutic agents.

Summary of Biological Activities

Activity Type Mechanism IC50 Values (μM) Cell Lines Tested
AntiviralKinase inhibitionNot specifiedVarious viral models
AnticancerApoptosis induction0.3 - 0.5ALL and NB cell lines

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